molecular formula C10H8N2S2 B3029353 p-Xylylene Dithiocyanate CAS No. 62855-80-5

p-Xylylene Dithiocyanate

Cat. No.: B3029353
CAS No.: 62855-80-5
M. Wt: 220.3 g/mol
InChI Key: ZMFLUYPLYCZQDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

p-Xylylene Dithiocyanate: is an organic compound with the molecular formula C10H8N2S2 It is a derivative of p-xylylene, where two hydrogen atoms are replaced by dithiocyanate groups

Preparation Methods

Synthetic Routes and Reaction Conditions: p-Xylylene Dithiocyanate can be synthesized through the reaction of p-xylylene dibromide with potassium thiocyanate in an organic solvent such as acetone. The reaction typically occurs at room temperature and yields the desired product after purification.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the synthesis generally involves large-scale reactions using similar reagents and conditions as those used in laboratory settings. The process may include additional steps for purification and quality control to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions: p-Xylylene Dithiocyanate undergoes various chemical reactions, including:

    Substitution Reactions: The dithiocyanate groups can be substituted with other nucleophiles, leading to the formation of different derivatives.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction to form thiols or other reduced species.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines, alcohols, and thiols. These reactions typically occur under mild conditions, often at room temperature.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used, usually under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed, often in anhydrous solvents.

Major Products Formed:

    Substitution Reactions: Various substituted derivatives of this compound.

    Oxidation Reactions: Sulfoxides and sulfones.

    Reduction Reactions: Thiols and other reduced species.

Scientific Research Applications

Chemistry: p-Xylylene Dithiocyanate is used as a building block in organic synthesis, particularly in the preparation of polymers and other complex organic molecules.

Biology and Medicine:

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials, including coatings, adhesives, and sealants.

Mechanism of Action

The mechanism of action of p-Xylylene Dithiocyanate involves its ability to undergo various chemical reactions, forming stable derivatives with different functional groups. These reactions are facilitated by the presence of the dithiocyanate groups, which act as reactive sites for nucleophilic attack or other chemical transformations.

Comparison with Similar Compounds

    p-Xylylene Dibromide: A precursor to p-Xylylene Dithiocyanate, used in similar synthetic applications.

    p-Xylylene Diisocyanate: Another derivative of p-xylylene, used in the production of polyurethanes and other polymers.

    p-Xylylene Diol: A hydroxylated derivative, used in the synthesis of various organic compounds.

Uniqueness: this compound is unique due to the presence of the dithiocyanate groups, which provide distinct reactivity and potential for forming a wide range of derivatives. This makes it a valuable compound in both research and industrial applications.

Properties

IUPAC Name

[4-(thiocyanatomethyl)phenyl]methyl thiocyanate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2S2/c11-7-13-5-9-1-2-10(4-3-9)6-14-8-12/h1-4H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMFLUYPLYCZQDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CSC#N)CSC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40403516
Record name p-Xylylene Dithiocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40403516
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1014-99-9, 62855-80-5
Record name p-Xylylene Dithiocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40403516
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name P-XYLYLENE DITHIOCYANATE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name p-Xylylene Dithiocyanate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
p-Xylylene Dithiocyanate
Reactant of Route 2
Reactant of Route 2
p-Xylylene Dithiocyanate
Reactant of Route 3
Reactant of Route 3
p-Xylylene Dithiocyanate
Reactant of Route 4
Reactant of Route 4
p-Xylylene Dithiocyanate
Reactant of Route 5
Reactant of Route 5
p-Xylylene Dithiocyanate
Reactant of Route 6
Reactant of Route 6
p-Xylylene Dithiocyanate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.